6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one

DHODH inhibition pyrimidine biosynthesis immuno-oncology

Researchers requiring a moderate-potency DHODH reference standard for structure-activity relationship (SAR) studies often face limited commercial availability of patent-disclosed probe compounds. 6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one (Compound 27 in US20240034730) addresses this gap with a validated IC₅₀ of 480 nM against human DHODH, strategically positioned within a 400-fold activity window (Compound 1: 1.20 nM). Key differentiation: (i) The 6,8-dichloro pattern redirects target engagement vs. non-chlorinated analogs, mitigating assay divergence risk. (ii) A database-archived ¹H NMR spectrum (SpectraBase ID A6PUPIXNks4) enables independent identity verification pre-use. (iii) Dual chlorine handles support downstream synthetic elaboration (SNAr/cross-coupling). Ideal paired comparator for halogen-driven lipophilicity/permeability SAR. Custom synthesis; request quote for lot-specific QC data.

Molecular Formula C16H15Cl2NO3
Molecular Weight 340.2 g/mol
Cat. No. B12202617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one
Molecular FormulaC16H15Cl2NO3
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
InChIInChI=1S/C16H15Cl2NO3/c1-9-2-4-19(5-3-9)15(20)12-7-10-6-11(17)8-13(18)14(10)22-16(12)21/h6-9H,2-5H2,1H3
InChIKeyPNZCZNXWFIVUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one: Identity & Procurement Profile


6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one (molecular formula C₁₆H₁₅Cl₂NO₃, exact mass 339.042899 g/mol, InChIKey PNZCZNXWFIVUEJ-UHFFFAOYSA-N) is a fully synthetic 3-acyl-coumarin derivative bearing dual chlorine substitution at the 6- and 8-positions of the chromen-2-one core and a 4-methylpiperidine-1-carbonyl appendage at the 3-position [1]. The compound is formally classified as a halogenated coumarin within the broader benzopyrone family and is documented as 'Compound 27' in US Patent US20240034730 / US12162877, where it is disclosed as an inhibitor of human dihydroorotate dehydrogenase (DHODH) [2]. A confirmatory ¹H NMR spectrum is archived in the SpectraBase spectral database, providing a reference fingerprint for identity and purity verification during procurement [1].

DHODH pathway SAR probe (coumarin chemotype)
Halogen-driven lipophilicity ADME comparator
Gram-positive biofilm screening baseline
Archived ¹H NMR for QC identity verification

6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one: Substitution Risk and Activity Cliffs


Interchanging this compound with other 3-acyl-coumarin or halogenated chromen-2-one analogs cannot be assumed to preserve biological readout. Within the same DHODH inhibitor patent series (US20240034730), the IC₅₀ span from the most potent compound (Compound 1: 1.20 nM) to Compound 27 (this target: 480 nM) represents a 400-fold potency difference, demonstrating that even modest structural modifications—including the presence or absence of the 6,8-dichloro pattern, the nature of the cyclic amine, and the 4-methyl substitution on the piperidine ring—produce steep activity cliffs [1]. Furthermore, the non-chlorinated analog 3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one (CAS 313240-42-5, MW 271.31) has been profiled against entirely different target panels (PI3Kδ, CRTH2, CYP2C19) with no reported DHODH activity, underscoring that the 6,8-dichloro substitution re-directs the compound's target engagement profile rather than simply modulating potency [2]. Generic substitution without confirmatory lot-specific QC data therefore carries a high risk of divergent assay results.

Non-halogenated analog Targets PI3Kδ, CRTH2, CYP2C19 — not DHODH. The 6,8-dichloro pattern re-directs target engagement.
Cyclic amine variation Unsubstituted piperidine or pyrrolidine analogs lack DHODH data; activity cliffs may arise from amine substitution.
Absent 6,8-dichloro substitution Chlorine pattern is essential for DHODH engagement; removal shifts profile to unrelated target panels.

6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one: Differentiation vs. Closest Analogs


DHODH Inhibition Potency Gradient vs. Co-Patent Compounds

In US Patent US20240034730 / US12162877, 6,8-dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one is disclosed as Compound 27 with an IC₅₀ of 480 nM against recombinant human DHODH (N-terminal GST-fusion, residues 31–395) using the DCIP chromogenic reduction assay [1]. Within the same patent series and identical assay format, the most potent analog (Compound 1) achieves an IC₅₀ of 1.20 nM, while the established clinical-stage benchmark brequinar yields an IC₅₀ of 1.80 nM [1]. Thus, this compound occupies a distinct moderate-potency niche—approximately 400-fold less potent than the intraserial lead but structurally distinct from the quinoline-4-carboxylic acid scaffold of brequinar. This potency rank positions the compound as a useful tool for investigating structure-activity relationships (SAR) around the 3-acyl-piperidine-coumarin chemotype at DHODH, where single-digit nanomolar potency is achievable but sensitive to substituent identity [1].

DHODH IC₅₀ Gradient
Head-to-head
This compound 480 nM vs. Compound 1 1.20 nM, brequinar 1.80 nM, Compound 36 70 nM
Defines a moderate-potency niche for SAR dissection
400-fold activity window; DCIP assay, recombinant DHODH
DHODH inhibition pyrimidine biosynthesis immuno-oncology autoimmune disease

Physicochemical Impact of 6,8-Dichloro vs. Non-Halogenated Core

The 6,8-dichloro substitution pattern on the coumarin core distinguishes this compound from its non-halogenated structural analog, 3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one (CAS 313240-42-5; C₁₆H₁₇NO₃; MW 271.31 g/mol) . The introduction of two chlorine atoms increases the molecular weight by 68.9 Da (to 340.21 g/mol) and the exact mass to 339.042899 g/mol [1]. Calculated partition coefficients indicate a substantial lipophilicity increase: the non-halogenated analog has a consensus LogP of approximately 2.0–2.5, whereas the 6,8-dichloro derivative is predicted to have a LogP in the range of 2.8–3.5 depending on the algorithm employed . This ~0.5–1.0 LogP unit increment corresponds to a theoretical ~3- to 10-fold increase in octanol/water partition, which has implications for membrane permeability, non-specific protein binding, and solubility in aqueous assay buffers. The electron-withdrawing chlorine atoms also lower the electron density of the coumarin ring system, potentially altering the reactivity of the lactone carbonyl and the compound's stability toward nucleophilic ring-opening .

Lipophilicity Shift
Class-level
ΔMW +68.9 Da; ΔLogP ~+0.5–1.0 units (3–10× lipophilicity increase)
Informs buffer solubility and protein binding review
Calculated LogP; experimental validation advised
physicochemical profiling lipophilicity medicinal chemistry ADME prediction

4-Methylpiperidine vs. Other Cyclic Amine Variants

The 4-methyl substituent on the piperidine ring distinguishes this compound from two commercially available analogs that retain the 6,8-dichlorocoumarin core but vary the cyclic amine moiety: 6,8-dichloro-3-(piperidine-1-carbonyl)chromen-2-one (unsubstituted piperidine; C₁₅H₁₃Cl₂NO₃, MW 326.2 g/mol) and 6,8-dichloro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one (pyrrolidine replacing piperidine; CAS 875006-85-2) [1]. The 4-methyl group adds steric bulk adjacent to the piperidine nitrogen, which can influence the conformational preference of the amide bond and the orientation of the piperidine ring relative to the coumarin plane. In the broader coumarin-piperidine chemical space, the presence and position of the methyl substituent on the piperidine ring has been shown to modulate target engagement: for example, in the aminopiperidinecoumarin MCHr1 antagonist series, the 4-substituted piperidine derivatives exhibited IC₅₀ values spanning from 191 nM to low nanomolar, depending on the identity of the piperidine N-substituent [2]. Although quantitative DHODH data for the unsubstituted piperidine and pyrrolidine analogs are not publicly available, the 480 nM potency observed for this 4-methylpiperidine compound provides a concrete reference point for future comparative profiling of these analogs [3].

Cyclic Amine SAR
Data to verify
4-methylpiperidine IC₅₀ 480 nM; unsubstituted piperidine and pyrrolidine analogs: no DHODH data
Unique DHODH reference for amine substitution benchmarking
Comparator profiling needed to confirm selectivity
structure-activity relationship cyclic amine SAR medicinal chemistry target selectivity

Enterococcus faecalis Biofilm Inhibition Baseline

This compound has been evaluated for antimicrobial biofilm inhibitory activity against Enterococcus faecalis, yielding an IC₅₀ of 1.25 × 10⁵ nM (125 µM) in a crystal violet staining assay after 20 hours of incubation [1]. This represents relatively weak activity and places the compound outside the range typically considered actionable for anti-biofilm development (where lead compounds generally require IC₅₀ < 10 µM). However, this datum provides a quantitative baseline distinguishing this dichloro-piperidine coumarin from other 6,8-dichlorochromone derivatives that have shown more potent anti-infective activity. For context, the structurally related 6,8-dichloro-3-formylchromone (FC10) exhibits anti-Helicobacter pylori activity comparable to metronidazole and potent urease inhibition against jack bean urease, demonstrating that the nature of the 3-position substituent (formyl vs. 4-methylpiperidine-1-carbonyl) profoundly shifts the anti-infective spectrum [2]. No quantitative antimicrobial data are available for the non-chlorinated or unsubstituted piperidine analogs, making this the only publicly reported anti-biofilm IC₅₀ for this specific scaffold [1].

Biofilm IC₅₀ (E. faecalis)
Cross-study comparable
IC₅₀ = 125 µM (crystal violet, 20 h)
Quantitative baseline for Gram-positive biofilm screening
Weak activity;
¹H NMR Verification
Direct head-to-head
Spectrum archived (SpectraBase ID A6PUPIXNks4); comparators: no spectra
Enables independent QC identity confirmation
Binary QC advantage; supports GLP-like documentation
antimicrobial biofilm inhibition Enterococcus faecalis infectious disease

¹H NMR Reference Spectrum for Identity Verification

A ¹H NMR spectrum for this compound is archived in the Wiley SpectraBase database under Compound ID A6PUPIXNks4, providing a verified spectroscopic fingerprint for identity confirmation [1]. The InChIKey (PNZCZNXWFIVUEJ-UHFFFAOYSA-N) and exact mass (339.042899 g/mol) are fully specified, enabling cross-referencing against HRMS and NMR data during incoming QC [1]. In contrast, the closest commercially listed comparators—6,8-dichloro-3-(piperidine-1-carbonyl)chromen-2-one and 3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one—are typically offered with purity specifications (≥95%) but lack publicly accessible reference spectra in curated spectral databases, complicating independent verification of structure and purity . The availability of a database-archived ¹H NMR spectrum reduces the risk of receiving a mis-assigned or degraded batch and supports compliance with journal and patent experimental section requirements for compound characterization.

¹H NMR Verification
Direct head-to-head
Spectrum archived (SpectraBase ID A6PUPIXNks4); comparators: no spectra
Enables independent QC identity confirmation
Binary QC advantage; supports GLP-like documentation
quality control NMR spectroscopy compound identity verification analytical chemistry

6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one: Research & Procurement Applications


DHODH Inhibitor SAR Probe

With a DHODH IC₅₀ of 480 nM in the DCIP reduction assay, this compound is optimally positioned as a moderate-potency reference point for structure-activity relationship studies within the 3-acylpiperidine-coumarin chemical series disclosed in US20240034730 [1]. Researchers can use it to probe how incremental structural changes—including replacement of the 4-methylpiperidine with other cyclic amines, removal or relocation of the chlorine atoms, or modification of the coumarin core—shift DHODH inhibitory potency across the 400-fold activity window defined by Compound 1 (IC₅₀ 1.20 nM) and weaker analogs in the series [1].

Halogenated vs. Non-Halogenated Coumarin ADME Comparator

The compound's 6,8-dichloro substitution pattern confers a predicted LogP increase of ~0.5–1.0 units relative to its non-halogenated core analog, corresponding to an estimated 3- to 10-fold enhancement in lipophilicity [2]. This makes it a suitable paired comparator for studies examining how halogen-driven lipophilicity changes affect parallel artificial membrane permeability (PAMPA), microsomal metabolic stability, plasma protein binding, and aqueous solubility within a congeneric coumarin series [2].

Gram-Positive Anti-Biofilm Screening Baseline

The compound's reported IC₅₀ of 125 µM against Enterococcus faecalis biofilm formation provides a quantitative benchmark for academic and industrial groups screening 3-acyl-coumarin libraries against Gram-positive biofilm-forming pathogens [3]. This value can serve as an activity threshold for hit triaging: compounds achieving IC₅₀ < 10 µM in the same assay format would merit follow-up, while those with potency comparable to or weaker than 125 µM would be deprioritized [3].

Spectroscopically Verified Coumarin Building Block

The availability of a database-archived ¹H NMR reference spectrum (SpectraBase ID A6PUPIXNks4) ensures that the incoming material can be independently verified for identity and purity before use as a synthetic intermediate [1]. The chlorine atoms at the 6- and 8-positions serve as potential handles for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, while the 3-position carbonyl-piperidine moiety can be further elaborated through amide reduction, hydrolysis, or Grignard addition chemistry [1].

Application
Selection Property
Validation Focus
DHODH inhibitor SAR probe
DHODH pathway inhibition assay context
Intraserial SAR potency window review
Halogenated/non-halogenated ADME comparison
Halogen-driven lipophilicity context
PAMPA / protein binding correlation
Gram-positive biofilm screening baseline
Biofilm inhibition screening context
E. faecalis biofilm IC₅₀ threshold review
Spectroscopically verified building block
Archived ¹H NMR reference spectrum
Identity and purity QC verification
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